

# Comparative Inhibitory Potency of Carnosic Acid Derivatives

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## Compound Focus: Isorosmanol

CAS No.: 93780-80-4

Cat. No.: S1921399

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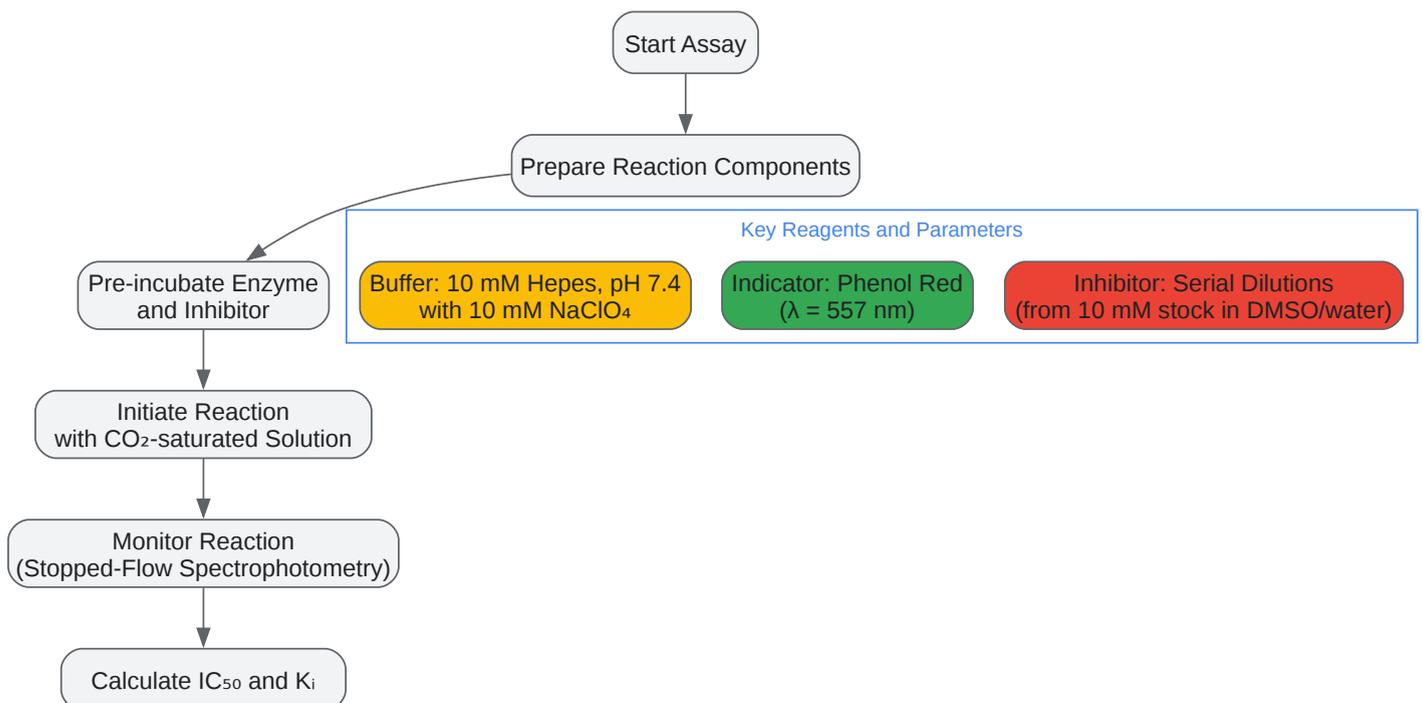
The table below summarizes the **half-maximal inhibitory concentration (IC<sub>50</sub>)** and **inhibition constant (K<sub>i</sub>)** values for various carnosic acid derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II). Lower values indicate greater potency [1].

Compound	hCA I IC <sub>50</sub> (nM)	hCA I K <sub>i</sub> (nM)	hCA II IC <sub>50</sub> (nM)	hCA II K <sub>i</sub> (nM)
Rosmanol	0.21	0.12	4.18	4.99
Carnosol	2.40	2.30	5.47	8.80
Carnosic Acid	3.10	5.98	3.77	4.20
12-Methoxy-carnosic Acid	2.64	1.18	2.64	4.50
7-Methoxy-rosmanol	4.81	0.85	4.81	3.30
Isorosmanol	Data Not Provided	Data Not Provided	Data Not Provided	Data Not Provided
Acetazolamide (Control)	>100	N/A	N/A	N/A

- **Key Insight:** Among the tested compounds, **Rosmanol** is a standout potent inhibitor, particularly against hCA I, with an  $IC_{50}$  of 0.21 nM, over 450 times more potent than the standard drug acetazolamide [1]. **Isorosmanol** was part of the same study, but its specific numerical data for carbonic anhydrase inhibition was not fully reported in the available abstract [1].

## Experimental Protocol for Carbonic Anhydrase Inhibition

The following workflow visualizes a standard method for determining inhibition constants, which aligns with the principles used in the cited study [1].



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This assay measures the enzyme's catalytic activity by hydrating carbon dioxide (CO<sub>2</sub>) and tracking the resulting pH change with a colorimetric indicator [1] [2].

- **Enzyme Preparation:** Recombinant human CA isozymes are used at low concentrations (e.g., 5-12 nM) [1] [2].
- **Inhibitor Preparation:** Test compounds are typically prepared as a 10 mM stock solution in a DMSO/water mixture, followed by serial dilutions in assay buffer to at least seven different concentrations [2].
- **Data Analysis:** The inhibition constant ( $K_i$ ) is calculated from the IC<sub>50</sub> values using the Cheng-Prusoff equation, with experiments performed in triplicate for reliability [1] [2].

## Research Implications and Next Steps

The data indicates that **rosmanol** is a highly potent, multi-target inhibitor, showing strong activity against both cholinesterases and carbonic anhydrases [1]. Molecular docking and dynamics simulations suggest it forms stable interactions with the enzymes, explaining its potency [1].

For a complete understanding of **isorosmanol**'s potential, I recommend:

- **Consulting the Full Study:** The complete 2025 article may contain the missing data for **isorosmanol** or clarify why it was not highlighted [1].
- **Broadening the Search:** Investigating inhibition against other therapeutically relevant CA isoforms, such as **CA IX and XII** (overexpressed in tumors), could be valuable [3].

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## References

1. Anticholinesterase and carbonic anhydrase inhibitory ... [pmc.ncbi.nlm.nih.gov]
2. 3.6. Carbonic Anhydrase Inhibition Assay [bio-protocol.org]
3. Selective carbonic anhydrase IX and XII inhibitors based ... [pubmed.ncbi.nlm.nih.gov]

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